N-(4-fluorooxolan-3-yl)-N-methyl-1-benzothiophene-2-carboxamide
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Overview
Description
N-(4-fluorooxolan-3-yl)-N-methyl-1-benzothiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiophene core, which is known for its biological activity, and a fluorooxolan moiety, which can influence its chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorooxolan-3-yl)-N-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Fluorooxolan Moiety: The fluorooxolan group can be introduced via a nucleophilic substitution reaction, where a fluorinated oxirane reacts with a nucleophile.
Amidation Reaction: The final step involves the formation of the carboxamide linkage through an amidation reaction between the benzothiophene derivative and the fluorooxolan derivative.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening methods to identify the best catalysts, solvents, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorooxolan-3-yl)-N-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The fluorooxolan moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N-(4-fluorooxolan-3-yl)-N-methyl-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorooxolan-3-yl)-N-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorooxolan moiety can enhance the compound’s binding affinity and specificity, while the benzothiophene core can modulate its biological activity. These interactions can lead to the inhibition or activation of specific pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide
- N-(4-fluorooxolan-3-yl)-N-methyl-1-benzothiophene-2-carboxylate
Uniqueness
N-(4-fluorooxolan-3-yl)-N-methyl-1-benzothiophene-2-carboxamide is unique due to the combination of its benzothiophene core and fluorooxolan moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4-fluorooxolan-3-yl)-N-methyl-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-16(11-8-18-7-10(11)15)14(17)13-6-9-4-2-3-5-12(9)19-13/h2-6,10-11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDRDSBIFZOKBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1F)C(=O)C2=CC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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